molecular formula C12H16ClN3O4S B11634609 4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine

4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine

Cat. No.: B11634609
M. Wt: 333.79 g/mol
InChI Key: OQGHLSPKDQJJAF-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C11H14ClN3O4S It is known for its unique structural properties, which include a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-nitrophenol and piperazine.

    Reaction with Methylsulfonyl Chloride: The piperazine is reacted with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.

    Nitration: The resulting compound is then nitrated to introduce the nitro group at the 6-position of the phenyl ring.

    Chlorination: Finally, the compound undergoes chlorination to introduce the chlorine atom at the 2-position of the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

    Substitution: Products with various nucleophiles replacing the chlorine atom.

    Reduction: Amino derivatives of the compound.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methylsulfonyl group can also participate in various biochemical pathways, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine
  • 1-(2-Chloro-6-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-(2-Chloro-6-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Uniqueness

4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group, chlorine atom, and methylsulfonyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H16ClN3O4S

Molecular Weight

333.79 g/mol

IUPAC Name

4-(2-chloro-6-nitrophenyl)-2-methyl-1-methylsulfonylpiperazine

InChI

InChI=1S/C12H16ClN3O4S/c1-9-8-14(6-7-15(9)21(2,19)20)12-10(13)4-3-5-11(12)16(17)18/h3-5,9H,6-8H2,1-2H3

InChI Key

OQGHLSPKDQJJAF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C)C2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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